molecular formula C11H18O B8737271 3-Butylcyclohept-2-en-1-one CAS No. 103130-97-8

3-Butylcyclohept-2-en-1-one

Cat. No. B8737271
M. Wt: 166.26 g/mol
InChI Key: LBEMDZYOCKYLKB-UHFFFAOYSA-N
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Patent
US07323604B2

Procedure details

To a solution of (Z)-1-butylcyclohept-2-enol (2 g, 11.9 mmol) dissolved in dichloromethane (60 mL) was pyridine chlorochromate on basic alumina (20 wt. %, 25.7 g, 23.8 mmol). The resulting reddish solution was stirred at room temperature for 2 h until determined to be complete by TLC. The mixture was diluted in 100 mL diethyl ether and stirred for 1 h after which it was poured over filter paper that was subsequently washed with the ether. The filtrate was partially concentrated (30 mL) and passed through a Florisil column with ether (100 mL). The resulting colorless solution was concentrated and purified by flash chromatography (5% Et2O/Pentane) to provide a colorless oil (920 mg, 47% yield). IR (film) 3477, 2933, 2864, 1662, 1458, 1421, 1375, 1344, 1322, 1267, 1201, 1124, 1103, 1048, 937, 875, 855 cm−1; 1H NMR (300 MHz, CDCl3) δ 5.89 (s, 1H, COCH), 2.58-2.53 (m, 2H, COCH2), 2.41-2.38 (m, 2H, HC═CCH2), 2.18 (t, 2H, J=6.91 Hz, HC═CCH2(CH2)2CH3), 1.80-1.74 (m, 2H, COCH2CH2), 1.50-1.40 (m, 2H, HC═CCH2CH2), 1.38-1.25 (m, 2H, HC═C(CH2)2CH2CH3), 0.90 (t, 3H, J=7.18 Hz, CH2CH3); 13C NMR (75 MHz, CDCl3) δ 204.4, 162.4, 128.2, 42.1, 40.8, 32.5, 29.7, 25.1, 22.4, 21.2, 13.9; HRMS (EI+) exact mass calculated for [M]+ (C11H18O) requires m/z 166.1358, found m/z 166.1359.
Name
(Z)-1-butylcyclohept-2-enol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
47%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1(O)[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]=[CH:6]1)[CH2:2][CH2:3][CH3:4].[Cr](Cl)(O)(=O)=[O:14].N1C=CC=CC=1>ClCCl.C(OCC)C>[CH2:1]([C:5]1=[CH:11][C:10](=[O:14])[CH2:9][CH2:8][CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
(Z)-1-butylcyclohept-2-enol
Quantity
2 g
Type
reactant
Smiles
C(CCC)C1(\C=C/CCCC1)O
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)(O)Cl.N1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting reddish solution was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 h after which it
Duration
1 h
ADDITION
Type
ADDITION
Details
was poured
FILTRATION
Type
FILTRATION
Details
over filter paper that
WASH
Type
WASH
Details
was subsequently washed with the ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was partially concentrated (30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting colorless solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (5% Et2O/Pentane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)/C/1=C/C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 920 mg
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.